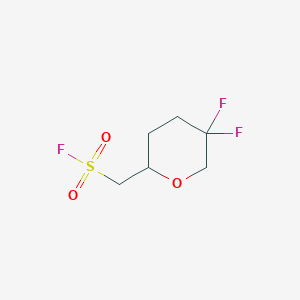
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride, also known as DFOMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes.
Wirkmechanismus
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride acts as a covalent inhibitor of serine proteases by reacting with the active site serine residue of the enzyme. The sulfonyl fluoride group of this compound undergoes a nucleophilic attack by the serine hydroxyl group, resulting in the formation of a stable covalent bond between this compound and the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin and other clotting factors. This compound has also been shown to inhibit inflammation by inhibiting the activity of various inflammatory enzymes, such as elastase and cathepsin G. In addition, this compound has been shown to have anti-tumor activity by inhibiting the activity of proteases involved in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride is its high potency and selectivity towards serine proteases. This makes it a valuable tool for studying the function and regulation of these enzymes. However, this compound also has some limitations. It is a reactive compound that can bind to other proteins and molecules in addition to serine proteases, which can lead to off-target effects. In addition, this compound is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of (5,5-Difluorooxan-2-yl)methanesulfonyl fluoride in scientific research. One area of interest is the development of this compound-based inhibitors with improved selectivity and potency towards specific serine proteases. Another area of interest is the application of this compound in the study of the role of serine proteases in various diseases, such as cancer and inflammatory disorders. Finally, this compound can be used as a tool to study the regulation of serine proteases by other proteins and molecules in complex biological systems.
Synthesemethoden
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5,5-difluoro-2,2-dimethyloxan-3-ol with a trimethylsilyl group. The resulting compound is then treated with methanesulfonyl chloride and triethylamine to give the corresponding mesylate. Finally, the mesylate is treated with sodium fluoride to yield this compound.
Wissenschaftliche Forschungsanwendungen
(5,5-Difluorooxan-2-yl)methanesulfonyl fluoride has been used extensively in scientific research as a tool to study the function and regulation of serine proteases. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been used to study the role of serine proteases in various physiological processes, such as blood coagulation, inflammation, and cancer.
Eigenschaften
IUPAC Name |
(5,5-difluorooxan-2-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8)2-1-5(12-4-6)3-13(9,10)11/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVKPODNYOVXKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CS(=O)(=O)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

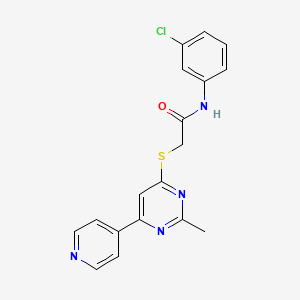
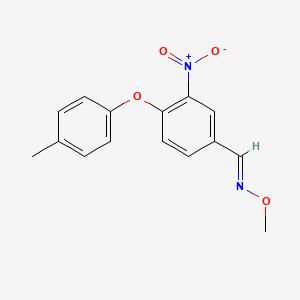
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
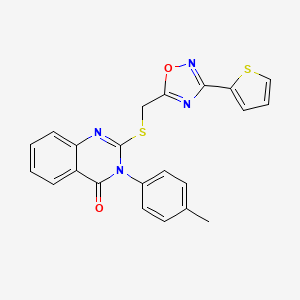
![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)
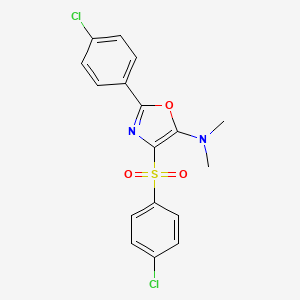
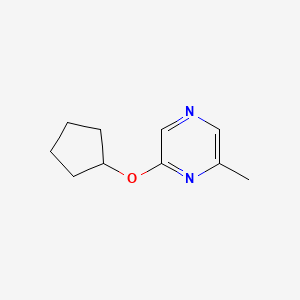
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)